1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Citalopram Related Compound A is a process related impurity generated during the synthesis of Citalopram. Citalopram is a racemic bicyclic phthalane derivative and is a potent anti-depressant drug, that acts by inhibition of serotonin uptake.
1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxamide, is an impurity of Citalopram, which is an inhibitor of serotonin (5-HT) uptake. It is used as an antidepressant.
Brand Name: Vulcanchem
CAS No.: 64372-56-1
VCID: VC21328587
InChI: InChI=1S/C20H23FN2O2/c1-23(2)11-3-10-20(16-5-7-17(21)8-6-16)18-9-4-14(19(22)24)12-15(18)13-25-20/h4-9,12H,3,10-11,13H2,1-2H3,(H2,22,24)
SMILES: CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)N)C3=CC=C(C=C3)F
Molecular Formula: C20H23FN2O2
Molecular Weight: 342.4 g/mol

1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide

CAS No.: 64372-56-1

Cat. No.: VC21328587

Molecular Formula: C20H23FN2O2

Molecular Weight: 342.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide - 64372-56-1

CAS No. 64372-56-1
Molecular Formula C20H23FN2O2
Molecular Weight 342.4 g/mol
IUPAC Name 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carboxamide
Standard InChI InChI=1S/C20H23FN2O2/c1-23(2)11-3-10-20(16-5-7-17(21)8-6-16)18-9-4-14(19(22)24)12-15(18)13-25-20/h4-9,12H,3,10-11,13H2,1-2H3,(H2,22,24)
Standard InChI Key LYYWQJNKWCANAC-UHFFFAOYSA-N
SMILES CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)N)C3=CC=C(C=C3)F
Canonical SMILES CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)N)C3=CC=C(C=C3)F
Appearance White to Off-White Solid
Melting Point 125-127°C

Chemical Identity and Structural Characteristics

Nomenclature and Identification

1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide is recognized by several identifiers in chemical databases and pharmacopoeial monographs. The compound possesses a unique chemical structure that relates it to the widely prescribed antidepressant Citalopram, while featuring distinctive functional characteristics.

Table 1: Chemical Identifiers and Nomenclature

ParameterInformation
CAS Number64372-56-1
Molecular FormulaC₂₀H₂₃FN₂O₂
IUPAC Name1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carboxamide
InChIKeyLYYWQJNKWCANAC-UHFFFAOYSA-N
SMILESCN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)N)C3=CC=C(C=C3)F
SynonymsCitalopram-Amide, Citalopram Related Compound A, (1RS)-1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide
Pharmacopoeial DesignationEP: Citalopram Hydrobromide Impurity A, Escitalopram Oxalate Impurity A; USP: Citalopram Related Compound A

Physical and Chemical Properties

Physical Characteristics

1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide presents as a white to off-white solid with a defined melting point range. Its physical properties are important for its identification and quality control in pharmaceutical manufacturing processes.

Table 2: Physical and Chemical Properties

PropertyValue
Physical AppearanceWhite to Off-White Solid
Molecular Weight342.41 g/mol
Melting Point125-127°C
SolubilitySoluble in organic solvents such as methanol, ethanol, and dimethylsulfoxide
pKaNot specifically reported in the available literature
Log PNot specifically reported in the available literature

Comparative Analysis with Citalopram

Understanding the relationship between 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide and Citalopram provides insight into the structural basis for their different chemical behaviors and biological activities.

Table 3: Comparative Analysis of Citalopram and Citalopram-Amide

PropertyCitalopramCitalopram-Amide
Molecular FormulaC₂₀H₂₁FN₂OC₂₀H₂₃FN₂O₂
Molecular Weight324.39 g/mol342.41 g/mol
Position 5 Functional GroupNitrile (-CN)Carboxamide (-CONH₂)
Pharmacological ActivityActive SSRI antidepressantNot reported to have significant pharmacological activity
Regulatory StatusApproved medicationReference standard/impurity

The conversion of the nitrile group to a carboxamide group represents a key metabolic transformation pathway, making this compound particularly relevant for understanding the metabolism of Citalopram in biological systems .

Role in Pharmaceutical Analysis and Quality Control

Analytical Detection Methods

Various analytical techniques have been developed for the detection and quantification of 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide in pharmaceutical formulations. These methods are crucial for quality control testing and stability studies.

Table 4: Analytical Methods for Detection and Quantification

Analytical TechniqueApplicationAdvantages
High-Performance Liquid Chromatography (HPLC)Quantitative determination in bulk drug and formulationsHigh sensitivity and specificity, ability to separate multiple impurities simultaneously
Gas Chromatography (GC)Analysis in certain matricesUseful for volatile derivatives
Mass Spectrometry (MS)Structural confirmation and trace analysisProvides definitive identification based on mass fragmentation patterns
Ultra-Performance Liquid Chromatography (UPLC)Rapid analysis with high resolutionFaster analysis times, reduced solvent consumption

The development of sensitive and specific analytical methods for this compound contributes significantly to pharmaceutical quality control practices and ensures compliance with regulatory requirements.

Synthetic Pathways and Production

Synthetic Approaches

The synthesis of 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide can be achieved through various pathways, often related to the synthetic routes used for producing Citalopram. One common approach involves the controlled hydrolysis of the nitrile group in Citalopram.

Based on the synthetic schemes described in the literature, potential pathways include:

  • Direct transformation of Citalopram through partial hydrolysis of the nitrile group

  • Parallel synthesis using similar intermediates to those employed in Citalopram synthesis

  • Targeted synthesis starting from 5-carboxamide substituted dihydroisobenzofuran derivatives

The synthetic pathways typically involve multiple steps including Grignard reactions, ring closure reactions, and functional group transformations to achieve the desired compound with high purity .

Production Standards

ParameterSpecification
Purity>95% (typical for reference standards)
FormatAvailable as neat substance
Quality ManagementProduced in accordance with ISO 17025 requirements
Storage RecommendationsStore in tightly closed containers, protected from light, in a cool, dry place
Shelf LifeLimited shelf life requiring careful inventory management

Research Significance and Applications

Pharmaceutical Quality Control Applications

As a specified impurity in Citalopram and Escitalopram monographs, 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide serves several important functions in pharmaceutical research and development:

  • Reference standard for method validation and system suitability testing

  • Marker compound for evaluating manufacturing process consistency

  • Stability-indicating compound for storage condition assessment

  • Benchmark for establishing specification limits in quality control testing

Regulatory Considerations

Pharmacopoeial Status

1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide is officially recognized in multiple pharmacopoeias as a specified impurity of Citalopram and Escitalopram. This formal recognition establishes mandatory quality control requirements for pharmaceutical manufacturers.

Table 6: Pharmacopoeial Status and Regulatory Classifications

Regulatory BodyClassificationSpecification
European Pharmacopoeia (EP)Citalopram Hydrobromide Impurity ASpecified limit typically ≤0.15%
European Pharmacopoeia (EP)Escitalopram Oxalate Impurity ASpecified limit typically ≤0.15%
United States Pharmacopeia (USP)Citalopram Related Compound ASpecified limit typically ≤0.15%

These pharmacopoeial designations establish the compound's significance in pharmaceutical quality control and regulatory compliance frameworks .

Future Research Directions

Current and future research involving 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide encompasses several promising areas:

  • Development of improved analytical methods for more sensitive and specific detection in complex pharmaceutical matrices

  • Investigation of potential metabolic pathways and biological activities

  • Exploration of its possible role in the efficacy or side effect profile of Citalopram therapy

  • Application as a synthetic intermediate for developing novel therapeutic agents based on the dihydroisobenzofuran scaffold

These research directions reflect the compound's ongoing significance in pharmaceutical science and potential contributions to advancing antidepressant therapy.

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